molecular formula C41H84O21 B3079038 m-PEG20-alcohol CAS No. 1059605-06-9

m-PEG20-alcohol

Cat. No.: B3079038
CAS No.: 1059605-06-9
M. Wt: 913.1 g/mol
InChI Key: LBIAEEJHXWQGAM-UHFFFAOYSA-N
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Description

m-PEG20-alcohol is a methoxy-terminated polyethylene glycol (PEG) derivative with a hydroxyl (-OH) group at the terminal end. The "20" denotes the approximate number of ethylene glycol units in the polymer chain, conferring a molecular weight of approximately 1,000 g/mol (calculated based on PEG unit mass: 44 g/mol × 20 ≈ 880 g/mol + methoxy and hydroxyl termini). This compound is widely utilized in bioconjugation, drug delivery, and material science due to its amphiphilic properties, which enhance solubility and biocompatibility of hydrophobic molecules .

As a PROTAC (PROteolysis TArgeting Chimera) linker, this compound serves as a spacer to connect target protein-binding ligands with E3 ubiquitin ligase recruiters, enabling targeted protein degradation . Its hydroxyl group allows further functionalization, such as esterification or coupling with activated esters (e.g., NHS, tosylates), making it versatile in designing drug conjugates and biomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG20-alcohol typically involves the polymerization of ethylene oxide with methanol as the initiator. The reaction is carried out under alkaline conditions, often using sodium hydroxide as a catalyst. The process results in the formation of a PEG chain with a methoxy group at one end and a hydroxyl group at the other .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through processes such as distillation and crystallization to remove any unreacted monomers and by-products .

Chemical Reactions Analysis

Types of Reactions

m-PEG20-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halides or amines.

Scientific Research Applications

Mechanism of Action

m-PEG20-alcohol functions as a linker in PROTACs, which are bifunctional molecules composed of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key differences between m-PEG20-alcohol and structurally related PEG-alcohol derivatives:

Compound Molecular Weight (g/mol) Functional Groups Purity Storage Conditions Primary Applications Source
This compound ~1,000 Methoxy, Hydroxyl ≥95% Not specified PROTAC linkers, drug delivery
Azido-PEG20-alcohol 924.1 Azide, Hydroxyl 90% -20°C Click chemistry, bioconjugation
m-PEG7-alcohol 340.4 Methoxy, Hydroxyl ≥95% -5°C, dry, dark Nanotechnology, cell culture
Amino-PEG24-alcohol ~1,100 Amine, Hydroxyl 98% Not specified Protein modification, peptide synthesis
Bromoacetamide-PEG2 226.07 Bromoacetamide, Hydroxyl ≥95% Not specified Thiol-reactive conjugation

Key Observations:

Functional Groups: this compound’s hydroxyl group is less reactive than azide (Azido-PEG20-alcohol) or amine (Amino-PEG24-alcohol) groups, limiting its use in click chemistry or direct amine coupling. However, its simplicity reduces steric hindrance in PROTAC designs . Bromoacetamide-PEG2’s bromoacetamide group enables thiol-specific conjugation, ideal for antibody-drug conjugates (ADCs) .

Molecular Weight and Solubility :

  • Shorter PEG chains (e.g., m-PEG7-alcohol, MW 340.4) exhibit lower water solubility compared to this compound, which balances hydrophilicity and chain flexibility for optimal drug loading .

Storage Stability :

  • Azido-PEG20-alcohol requires stringent storage (-20°C) due to azide group instability, whereas this compound and m-PEG7-alcohol are more stable under moderate conditions .

Application-Specific Performance

Drug Delivery and PROTACs

  • This compound: Preferred for PROTACs due to its non-reactive termini, minimizing unintended interactions during protein degradation .
  • Amino-PEG24-alcohol: Used in peptide synthesis and protein PEGylation, where amine groups facilitate covalent bonding with carboxylic acids .

Material Science

  • Azido-PEG20-alcohol : Superior in hydrogel formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling scaffold design for tissue engineering .
  • m-PEG7-alcohol: Ideal for surface coatings in nanotechnology due to its compact size and high purity .

Biological Activity

m-PEG20-alcohol, a polyethylene glycol (PEG) derivative, has garnered attention in biomedical research due to its potential therapeutic applications, particularly in cancer treatment. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and specific case studies that highlight its efficacy.

Overview of this compound

This compound is a mono-PEGylated form of arginine-depleting enzymes, specifically designed to enhance the stability and efficacy of therapeutic agents. PEGylation improves the solubility and bioavailability of drugs while reducing immunogenicity. The 20 kDa PEG moiety significantly alters the pharmacokinetic profile of the conjugated drug.

The primary mechanism by which this compound exerts its biological activity is through the depletion of arginine, an amino acid that is crucial for the growth of certain cancer cells. By reducing arginine levels in the serum, this compound can inhibit the proliferation of arginine-dependent tumors.

Pharmacodynamics

Pharmacodynamic studies have demonstrated that this compound can significantly lower serum L-Arg levels over extended periods. For instance, a study reported that a single intraperitoneal injection of 250 U/mouse resulted in sustained low levels of serum L-Arg for up to 168 hours, compared to only 6 hours with its unmodified counterpart .

Pharmacokinetics

The pharmacokinetic properties of this compound reveal a substantial increase in half-life due to PEGylation. The elimination half-life was extended from approximately 6.4 hours for the unmodified enzyme to 91.4 hours for this compound. This prolonged circulation time enhances therapeutic efficacy and reduces the frequency of administration required .

Efficacy in Cancer Models

  • Lung Cancer Xenograft Model :
    • In A549 lung cancer xenograft models, weekly administration of this compound at a dose of 250 U/mouse resulted in significant tumor growth suppression. The IC50 values for various ASS-positive lung cancer cell lines were reported as follows:
      Cell LineIC50 (U/mL)
      A5492.00 ± 0.99
      DMS1141.49 ± 0.10
      NCI-H232.11 ± 1.12
      NCI-H4600.81 ± 0.35
    These results indicate potent cytotoxicity against multiple lung cancer cell lines .
  • Safety Profile :
    • Safety evaluations showed no significant adverse effects in normal BALB/c mice following repeated administrations of this compound. Hematological parameters remained stable, with no significant changes observed in white blood cell counts or liver enzyme levels (Table below) .
      ParameterPBS ControlThis compoundp Value vs. PBS
      WBC (K/uL)2.3 ± 1.22.6 ± 1.50.802
      RBC (M/uL)8.5 ± 0.38.6 ± 0.20.622
      Hb (g/dL)13.7 ± 0.613.6 ± 0.70.825
      HCT (%)46.8 ± 2.146.3 ± 1.20.676

Q & A

Q. Basic: What experimental techniques are recommended for characterizing the purity and structural integrity of m-PEG20-alcohol?

Methodological Answer:

  • Chromatographic Methods : Use size-exclusion chromatography (SEC) or reverse-phase HPLC to assess molecular weight distribution and detect impurities. SEC is particularly effective for PEG-based compounds due to their hydrodynamic volume .
  • Spectroscopic Analysis : Employ 1^1H NMR to confirm the presence of characteristic PEG ether protons (~3.6 ppm) and terminal alcohol protons (~1.5 ppm). FTIR can validate hydroxyl (-OH) stretching vibrations (~3200-3600 cm1^{-1}) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS can resolve molecular weight discrepancies caused by incomplete PEGylation or side reactions .
  • Data Cross-Validation : Combine results from multiple techniques to address limitations (e.g., NMR’s insensitivity to low-concentration impurities) .

Q. Advanced: How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

  • Controlled Solvent Screening : Systematically test solubility in solvents with varying polarity (e.g., water, DMSO, THF) under standardized conditions (temperature, agitation). Document solvent purity and batch variations .
  • Thermodynamic Analysis : Use Hansen solubility parameters (HSPs) to model interactions between this compound and solvents. Compare experimental solubility with HSP predictions to identify outliers .
  • Error Source Identification : Check for hydration effects (common in PEG derivatives) by analyzing solvent water content via Karl Fischer titration .
  • Reproducibility Protocol : Publish detailed solvent preparation steps and environmental controls (e.g., humidity) to mitigate variability .

Q. Basic: What are the best practices for synthesizing this compound with minimal polydispersity?

Methodological Answer:

  • Controlled Polymerization : Use anionic polymerization with high-purity ethylene oxide and strict temperature control to limit chain-transfer reactions. Monitor reaction kinetics via in-line FTIR .
  • Termination Step Optimization : Quench the reaction with a stoichiometric excess of alcohol to ensure complete end-capping. Validate via 1^1H NMR for terminal -OH group conversion .
  • Post-Synthesis Purification : Employ dialysis or tangential flow filtration to remove low-molecular-weight byproducts. SEC can confirm narrow polydispersity (<1.1) .

Q. Advanced: How should researchers design experiments to investigate this compound’s role in drug delivery systems while addressing batch-to-batch variability?

Methodological Answer:

  • Batch Standardization : Pre-characterize each batch using SEC, NMR, and mass spectrometry. Include a reference batch in all experiments to normalize data .
  • DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between this compound concentration, drug loading, and formulation stability. Use ANOVA to identify significant variables .
  • Longitudinal Stability Studies : Monitor drug release profiles and nanoparticle size (via DLS) across multiple batches. Apply accelerated aging tests to predict shelf-life variability .

Q. Basic: Which analytical methods are suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

Methodological Answer:

  • LC-MS/MS : Develop a validated method with deuterated PEG analogs as internal standards to correct for matrix effects and ionization efficiency .
  • Fluorescence Tagging : Derivatize this compound with dansyl chloride or FITC for sensitive detection in plasma or urine via fluorescence spectroscopy .
  • Quality Control : Include spike-and-recovery experiments (80-120% recovery range) to validate accuracy in complex matrices .

Q. Advanced: How can researchers ensure reproducibility when studying this compound’s self-assembly behavior in aqueous solutions?

Methodological Answer:

  • Environmental Controls : Standardize water purity (e.g., Milli-Q grade), ionic strength, and temperature. Document pH adjustments with traceable buffers .
  • Dynamic Light Scattering (DLS) Calibration : Use monodisperse latex standards to validate instrument performance before each experiment. Report intensity-weighted vs. volume-weighted distributions .
  • Critical Aggregation Concentration (CAC) Determination : Compare results from pyrene fluorescence, surface tension, and isothermal titration calorimetry (ITC) to address method-dependent discrepancies .

Q. Advanced: What strategies can mitigate confounding variables when correlating this compound’s molecular weight with cytotoxicity in vitro?

Methodological Answer:

  • Cellular Model Selection : Use primary cells alongside immortalized lines to assess cell-type-specific responses. Include viability assays (MTT, ATP luminescence) with multiple endpoints .
  • Interference Testing : Pre-screen PEG derivatives for endotoxin contamination (LAL assay) and antioxidant activity (e.g., via DPPH radical scavenging) .
  • Dose-Response Modeling : Fit data to Hill or log-logistic models to quantify EC50_{50} values. Use bootstrap resampling to estimate confidence intervals and identify outliers .

Q. Basic: How should researchers handle discrepancies between computational predictions and experimental data for this compound’s conformational dynamics?

Methodological Answer:

  • Force Field Validation : Compare molecular dynamics (MD) simulations using OPLS-AA vs. CHARMM36 force fields. Cross-validate with small-angle X-ray scattering (SAXS) data .
  • Solvent Model Refinement : Explicitly include water molecules in simulations to account for hydrogen bonding effects, which are often oversimplified in implicit solvent models .
  • Error Analysis : Quantify root-mean-square deviation (RMSD) between simulated and experimental radii of gyration. Report convergence criteria (e.g., <1 Å over 100 ns trajectories) .

Advanced: What frameworks (e.g., FINER criteria) are appropriate for formulating hypothesis-driven research questions about this compound’s biocompatibility?

Methodological Answer:

  • FINER Application :
    • Feasible : Ensure access to GLP-compliant toxicity testing facilities.
    • Interesting : Link biocompatibility to unmet needs (e.g., reducing PEG immunogenicity).
    • Novel : Investigate understudied factors (e.g., PEG chain folding in serum proteins).
    • Ethical : Adhere to OECD guidelines for animal studies.
    • Relevant : Align with FDA’s focus on excipient safety .
  • PICO Framework : Define Population (e.g., murine macrophages), Intervention (this compound concentration), Comparison (unmodified PEG), Outcomes (IL-6 secretion) .

Q. Advanced: How can researchers systematically integrate contradictory findings about this compound’s immunogenicity into a cohesive literature review?

Methodological Answer:

  • Contradiction Analysis : Categorize studies by PEG molecular weight, animal model (e.g., murine vs. primate), and administration route. Use meta-regression to identify confounding variables .
  • Quality Assessment : Apply QUADAS-2 criteria to evaluate bias in immunogenicity assays. Prioritize studies with blinded endpoint assessments and validated ELISA protocols .
  • Gap Mapping : Visualize evidence clusters (e.g., anti-PEG IgM vs. IgG responses) using PRISMA flow diagrams. Highlight understudied areas (e.g., complement activation) .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H84O21/c1-43-4-5-45-8-9-47-12-13-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-61-40-41-62-39-38-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-48-11-10-46-7-6-44-3-2-42/h42H,2-41H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIAEEJHXWQGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H84O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301025072
Record name 2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59-Icosaoxahenhexacontan-61-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301025072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

913.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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